Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate
CAS No.: 890100-55-7
Cat. No.: VC2282524
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890100-55-7 |
|---|---|
| Molecular Formula | C12H14ClNO3 |
| Molecular Weight | 255.7 g/mol |
| IUPAC Name | ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate |
| Standard InChI | InChI=1S/C12H14ClNO3/c1-2-17-11(16)7-3-6-10(15)9-5-4-8-14-12(9)13/h4-5,8H,2-3,6-7H2,1H3 |
| Standard InChI Key | MQMGNFRYDYPMLP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCC(=O)C1=C(N=CC=C1)Cl |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=C(N=CC=C1)Cl |
Introduction
Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate is a synthetic organic compound with a molecular formula of C12H14ClNO3. It is characterized by its unique structure, which includes a pyridine ring and an oxovalerate moiety. This compound is of interest due to its potential applications in various chemical and pharmaceutical contexts.
Synthesis and Preparation
While specific synthesis methods for Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses starting from pyridine derivatives. Typically, these syntheses involve chlorination reactions followed by esterification to introduce the oxovalerate group.
Potential Applications
Although specific applications of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate are not well-documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial or antioxidant properties. The presence of a chloropyridine ring suggests potential for use in pharmaceuticals or agrochemicals.
Research Findings and Future Directions
Research on compounds with similar structures to Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate often focuses on their biological activities. For instance, compounds containing pyridine rings are known for their diverse pharmacological properties, including anti-inflammatory and antioxidant effects . Future research could explore the biological activity of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate, potentially uncovering new applications in medicine or agriculture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume